molecular formula C6H7ClN2 B065150 2-Chloro-4-ethylpyrimidine CAS No. 188707-99-5

2-Chloro-4-ethylpyrimidine

Cat. No.: B065150
CAS No.: 188707-99-5
M. Wt: 142.58 g/mol
InChI Key: QHIVQBQKAWDOCN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethylpyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine. One common method is the reaction of 2,4-dichloropyrimidine with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures (around -78°C) to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods reduce reaction times and improve yields compared to conventional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, and thiourea are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Coupling Reactions: Organolithium reagents or Grignard reagents are employed in the presence of catalysts like palladium or nickel.

Major Products:

Scientific Research Applications

2-Chloro-4-ethylpyrimidine has diverse applications in scientific research:

    Organic Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Pharmacology: Derivatives of this compound exhibit anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of supramolecular networks and molecular recognition systems.

    Agrochemicals: The compound is a precursor for the synthesis of fungicides and pesticides.

Mechanism of Action

The biological activity of 2-Chloro-4-ethylpyrimidine derivatives is often attributed to their interaction with specific molecular targets. For example, some derivatives inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in inflammatory responses. The inhibition occurs through the binding of the compound to the active sites of these proteins, preventing their interaction with DNA and subsequent gene expression .

Comparison with Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with an additional methyl group at the sixth position.

    2-Chloro-4-phenylpyrimidine: Contains a phenyl group instead of an ethyl group at the fourth position.

    2-Chloro-4-methylpyrimidine: Features a methyl group at the fourth position instead of an ethyl group.

Uniqueness: 2-Chloro-4-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The ethyl group at the fourth position enhances its lipophilicity compared to similar compounds with smaller or bulkier substituents, potentially affecting its interaction with biological targets and its solubility in organic solvents .

Properties

IUPAC Name

2-chloro-4-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIVQBQKAWDOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578235
Record name 2-Chloro-4-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188707-99-5
Record name 2-Chloro-4-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-ethylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (1.0 M in THF, 71.4 mL, 71.4 mmol) was added dropwise to a −78° C. solution of 2,4-dichloropyrimidine (10 g, 67.1 mmol) in THF (125 mL). After stirring for 1 h, saturated aqueous NH4Cl was added at −78° C. and the reaction was allowed to come to room temperature with stirring. Then, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous NaHCO3, then dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with ethyl acetate and hexanes to provide 2-chloro-4-ethylpyrimidine (5.031 g, 18.70 mmol, 27.9%) as a 53:47 regioisomeric mixture.
Quantity
71.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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